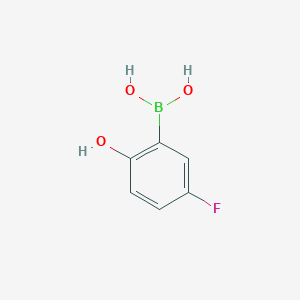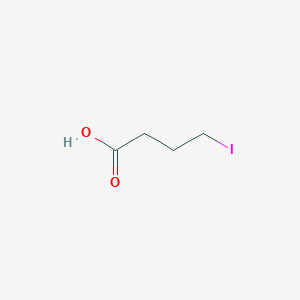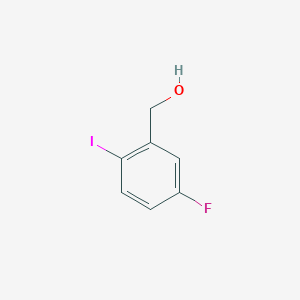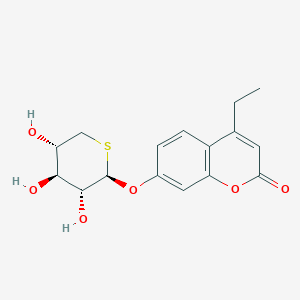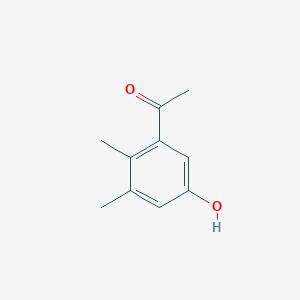
3-Acetyl-4,5-dimethylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetyl-4,5-dimethylphenol is an organic compound that belongs to the class of phenols. It is commonly known as 'Acetovanillone' and has a molecular formula of C10H12O2. This compound is widely used in scientific research due to its unique properties and applications.
Mécanisme D'action
The mechanism of action of 3-Acetyl-4,5-dimethylphenol is not fully understood. However, studies have shown that this compound exhibits antioxidant properties due to the presence of a phenolic group in its structure. This compound is also known to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase.
Effets Biochimiques Et Physiologiques
3-Acetyl-4,5-dimethylphenol has various biochemical and physiological effects. Studies have shown that this compound exhibits antioxidant properties, which can help protect cells from oxidative damage. Additionally, this compound has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that plays a role in cognitive function. This inhibition can lead to an increase in acetylcholine levels, which may improve cognitive function. Furthermore, 3-Acetyl-4,5-dimethylphenol has been shown to inhibit the activity of tyrosinase, an enzyme involved in the production of melanin. This inhibition can lead to a decrease in melanin production, which may be useful in the treatment of hyperpigmentation disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-Acetyl-4,5-dimethylphenol in lab experiments is its availability and low cost. This compound is also relatively stable and easy to handle. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to dissolve in aqueous solutions. Additionally, this compound may exhibit toxicity at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are various future directions for the use of 3-Acetyl-4,5-dimethylphenol in scientific research. One direction is the development of new synthetic methods for the production of this compound. Another direction is the study of the antioxidant properties of this compound and its potential use in the development of new pharmaceuticals and functional foods. Additionally, the inhibition of acetylcholinesterase and tyrosinase by 3-Acetyl-4,5-dimethylphenol may be further studied for their potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 3-Acetyl-4,5-dimethylphenol can be achieved through various methods. One of the most common methods is the Friedel-Crafts acylation of 4,5-dimethylphenol with acetyl chloride in the presence of aluminum chloride. This reaction produces 3-Acetyl-4,5-dimethylphenol as the main product. Other methods include the use of acetic anhydride and acetic acid, among others.
Applications De Recherche Scientifique
3-Acetyl-4,5-dimethylphenol has various applications in scientific research. It is commonly used in the synthesis of other organic compounds, such as pharmaceuticals, fragrances, and flavors. This compound is also used in the research of enzyme inhibition and as a model compound for the study of the antioxidant properties of phenolic compounds. Additionally, 3-Acetyl-4,5-dimethylphenol is used in the development of analytical methods for the detection and quantification of phenolic compounds in food and environmental samples.
Propriétés
Numéro CAS |
127701-70-6 |
|---|---|
Nom du produit |
3-Acetyl-4,5-dimethylphenol |
Formule moléculaire |
C10H12O2 |
Poids moléculaire |
164.2 g/mol |
Nom IUPAC |
1-(5-hydroxy-2,3-dimethylphenyl)ethanone |
InChI |
InChI=1S/C10H12O2/c1-6-4-9(12)5-10(7(6)2)8(3)11/h4-5,12H,1-3H3 |
Clé InChI |
DQNPEHLIMPMHAO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1C)C(=O)C)O |
SMILES canonique |
CC1=CC(=CC(=C1C)C(=O)C)O |
Synonymes |
Ethanone, 1-(5-hydroxy-2,3-dimethylphenyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




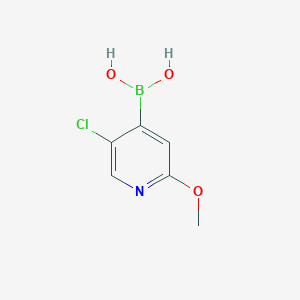
![[1,4'-Bipiperidine]-1'-carbonyl chloride](/img/structure/B151784.png)
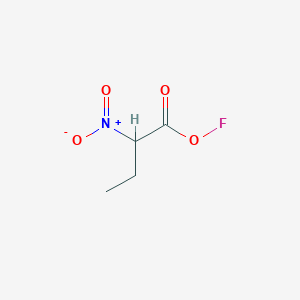
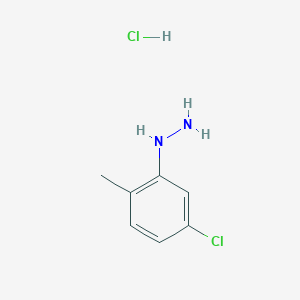
![tert-butyl N-[2-(2,6-dimethylanilino)-2-oxoethyl]carbamate](/img/structure/B151790.png)
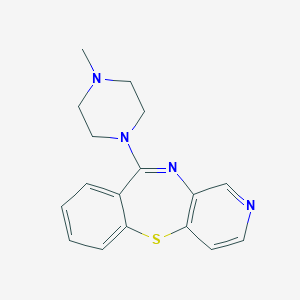
![1-(4-Methyl-3,4-dihydropyrido[2,3-b]pyrazin-1(2H)-yl)ethan-1-one](/img/structure/B151796.png)
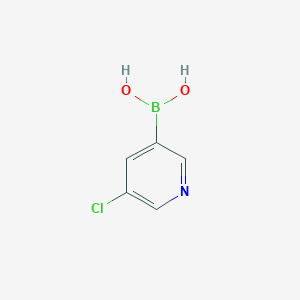
![(5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B151809.png)
